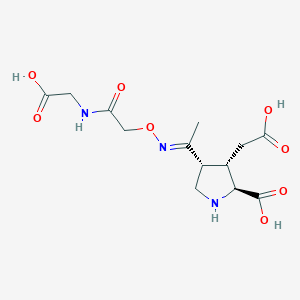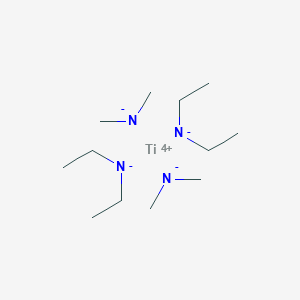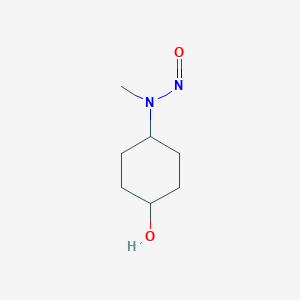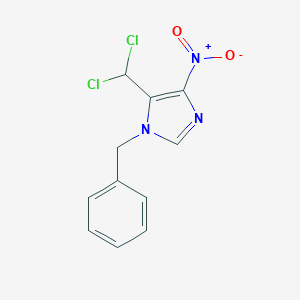
4-Oxo-4,5-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4,5-dihydropyridine-3-carboxylic acid, also known as 4-ODPCA, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative and has a molecular formula of C7H7NO3.
Wirkmechanismus
The mechanism of action of 4-Oxo-4,5-dihydropyridine-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to modulate various cellular signaling pathways. Studies have shown that this compound can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that this compound can reduce oxidative stress and inflammation, which are implicated in the development of many diseases. Additionally, this compound has been shown to exhibit antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Oxo-4,5-dihydropyridine-3-carboxylic acid in lab experiments is its ability to modulate various cellular signaling pathways, which makes it a versatile tool for studying different biological processes. Additionally, this compound has been shown to exhibit low toxicity and high stability, which makes it a suitable compound for use in cell culture and animal studies.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the compound is relatively expensive, which may limit its use in some studies. Additionally, the synthesis method for this compound is relatively complex, which may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 4-Oxo-4,5-dihydropyridine-3-carboxylic acid. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its effects on cellular signaling pathways. Additionally, more studies are needed to explore the potential therapeutic applications of this compound in different diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method for this compound, which may lead to more efficient and cost-effective production of this compound for scientific research purposes.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Additionally, this compound has been shown to have potential therapeutic effects on various diseases. While there are some limitations to using this compound in lab experiments, its versatility and stability make it a valuable tool for studying different biological processes. Further research is needed to explore the potential applications of this compound in different diseases and to optimize its synthesis method for more efficient and cost-effective production.
Synthesemethoden
The synthesis of 4-Oxo-4,5-dihydropyridine-3-carboxylic acid involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with potassium permanganate and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain this compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4,5-dihydropyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been found to exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, and antitumor properties. Additionally, this compound has been shown to have potential therapeutic effects on various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120382-08-3 |
|---|---|
Molekularformel |
C6H5NO3 |
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
4-oxo-3H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h2-3H,1H2,(H,9,10) |
InChI-Schlüssel |
HGHKMDCEPXQNRX-UHFFFAOYSA-N |
SMILES |
C1C=NC=C(C1=O)C(=O)O |
Kanonische SMILES |
C1C=NC=C(C1=O)C(=O)O |
Synonyme |
3-Pyridinecarboxylicacid,4,5-dihydro-4-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)


![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)



![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)


